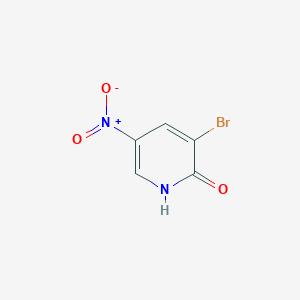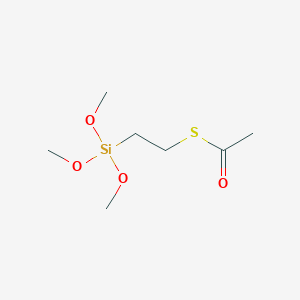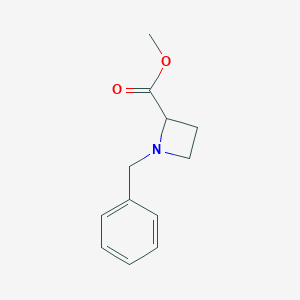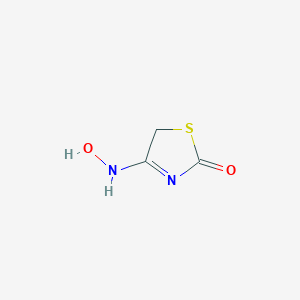
2,4-Thiazolidinedione, 4-oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Thiazolidinedione, 4-oxime (TDO) is a chemical compound that has attracted the attention of researchers due to its potential therapeutic properties. TDO is a derivative of thiazolidinedione, a class of compounds that have been extensively studied for their anti-diabetic and anti-inflammatory effects. TDO has been found to possess similar properties, along with other potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2,4-Thiazolidinedione, 4-oxime is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in glucose and lipid metabolism, inflammation, and cell differentiation. 2,4-Thiazolidinedione, 4-oxime has been shown to bind to PPARγ and activate its transcriptional activity, leading to the downstream effects observed in various studies.
Efectos Bioquímicos Y Fisiológicos
2,4-Thiazolidinedione, 4-oxime has been found to have several biochemical and physiological effects, including the activation of PPARγ, the inhibition of inflammation and oxidative stress, the improvement of insulin sensitivity, and the inhibition of cancer cell growth. 2,4-Thiazolidinedione, 4-oxime has also been found to regulate lipid metabolism and adipocyte differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,4-Thiazolidinedione, 4-oxime is its potential therapeutic properties, which make it a promising candidate for drug development. 2,4-Thiazolidinedione, 4-oxime is also relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, 2,4-Thiazolidinedione, 4-oxime has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for 2,4-Thiazolidinedione, 4-oxime research, including the optimization of its synthesis and purification methods, the identification of its precise mechanism of action, and the development of 2,4-Thiazolidinedione, 4-oxime-based drugs for various therapeutic applications. Other potential future directions include the investigation of 2,4-Thiazolidinedione, 4-oxime's effects on other metabolic pathways and its potential interactions with other drugs.
Métodos De Síntesis
2,4-Thiazolidinedione, 4-oxime can be synthesized using a variety of methods, including the reaction of thiazolidinedione with hydroxylamine hydrochloride in the presence of a base, or the reaction of thiazolidinedione with an aldehyde followed by reduction with sodium borohydride. The yield and purity of 2,4-Thiazolidinedione, 4-oxime can vary depending on the method used.
Aplicaciones Científicas De Investigación
2,4-Thiazolidinedione, 4-oxime has been studied for its potential therapeutic applications in various fields, including diabetes, cancer, and inflammation. In diabetes research, 2,4-Thiazolidinedione, 4-oxime has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In cancer research, 2,4-Thiazolidinedione, 4-oxime has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 2,4-Thiazolidinedione, 4-oxime has been shown to reduce inflammation and oxidative stress in animal models.
Propiedades
Número CAS |
19387-59-8 |
|---|---|
Nombre del producto |
2,4-Thiazolidinedione, 4-oxime |
Fórmula molecular |
C3H4N2O2S |
Peso molecular |
132.14 g/mol |
Nombre IUPAC |
(4E)-4-hydroxyimino-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C3H4N2O2S/c6-3-4-2(5-7)1-8-3/h7H,1H2,(H,4,5,6) |
Clave InChI |
CKRVGDVXXCIOIQ-UHFFFAOYSA-N |
SMILES isomérico |
C1C(=NC(=O)S1)NO |
SMILES |
C1C(=NO)NC(=O)S1 |
SMILES canónico |
C1C(=NC(=O)S1)NO |
Sinónimos |
4-Hydroxyimino-2-thiazolidinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



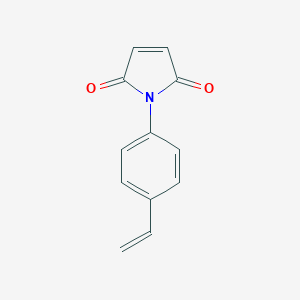
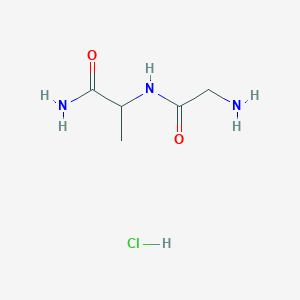
![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)
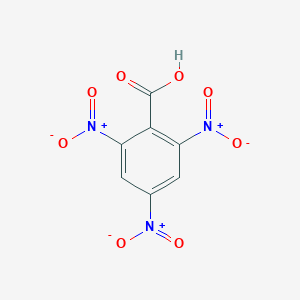
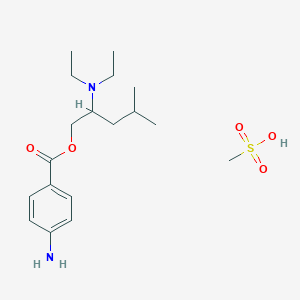
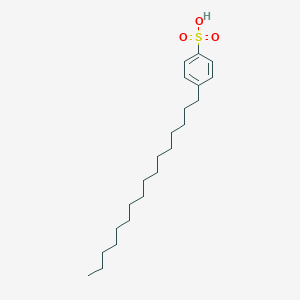
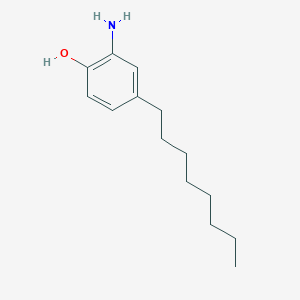
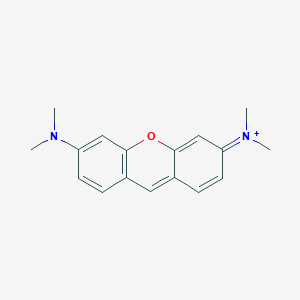
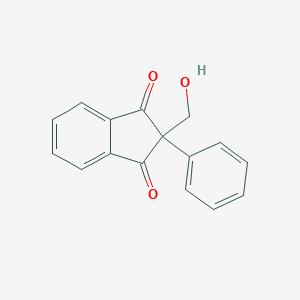
![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)

